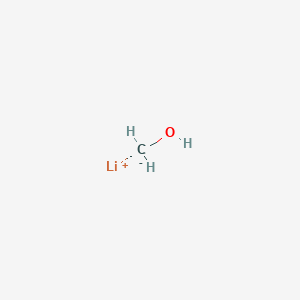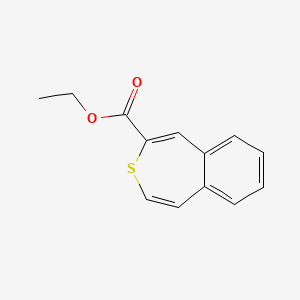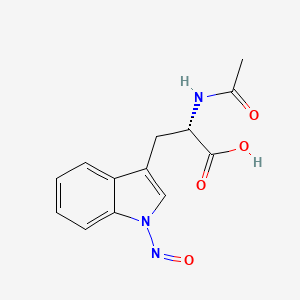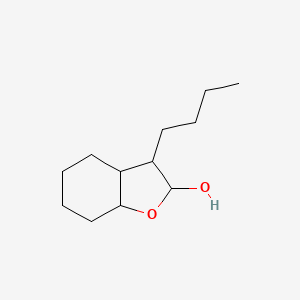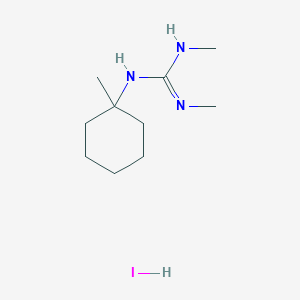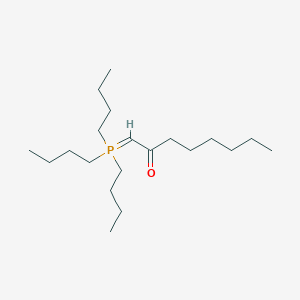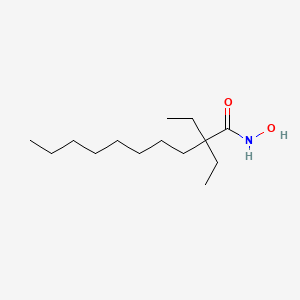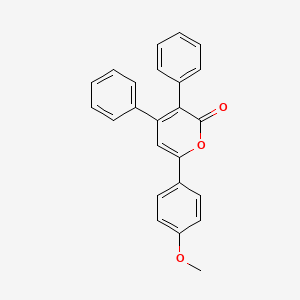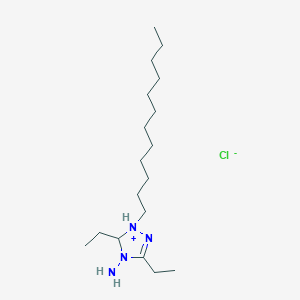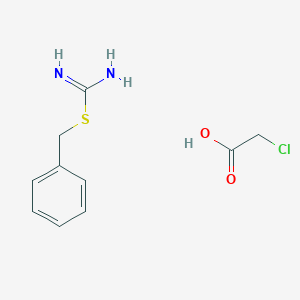
Benzyl carbamimidothioate;2-chloroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl carbamimidothioate;2-chloroacetic acid: is a compound that combines the properties of both benzyl carbamimidothioate and 2-chloroacetic acid. Benzyl carbamimidothioate is known for its applications in organic synthesis, while 2-chloroacetic acid is a versatile reagent used in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzyl carbamimidothioate: can be synthesized through the reaction of benzyl isothiocyanate with ammonia or primary amines under mild conditions.
2-Chloroacetic acid: is typically produced by the chlorination of acetic acid using chlorine gas in the presence of a catalyst such as red phosphorus.
Industrial Production Methods:
Benzyl carbamimidothioate: is produced on an industrial scale by reacting benzyl chloride with thiourea, followed by hydrolysis.
2-Chloroacetic acid: is manufactured by the chlorination of acetic acid in large reactors, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl carbamimidothioate can undergo oxidation to form benzyl isothiocyanate.
Reduction: 2-Chloroacetic acid can be reduced to glycolic acid using reducing agents like sodium borohydride.
Substitution: Both compounds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate for benzyl carbamimidothioate.
Reduction: Sodium borohydride or lithium aluminum hydride for 2-chloroacetic acid.
Substitution: Nucleophiles such as amines, alcohols, or thiols for both compounds.
Major Products Formed:
Benzyl isothiocyanate: from the oxidation of benzyl carbamimidothioate.
Glycolic acid: from the reduction of 2-chloroacetic acid.
Various derivatives: from the substitution reactions of both compounds.
Scientific Research Applications
Chemistry:
Benzyl carbamimidothioate: is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
2-Chloroacetic acid: is employed in the synthesis of carboxymethyl cellulose and other carboxymethyl derivatives.
Biology:
Benzyl carbamimidothioate: has applications in the study of enzyme inhibition and protein modification.
2-Chloroacetic acid: is used in biochemical research to inhibit glycolysis by targeting glyceraldehyde-3-phosphate dehydrogenase.
Medicine:
Benzyl carbamimidothioate: is explored for its potential use in developing new therapeutic agents.
2-Chloroacetic acid: is used in dermatology for chemical peels and wart removal.
Industry:
Benzyl carbamimidothioate: is used in the production of dyes and pigments.
2-Chloroacetic acid: is a key ingredient in the manufacture of herbicides and insecticides.
Mechanism of Action
Benzyl carbamimidothioate:
Mechanism: Acts by modifying thiol groups in proteins, leading to enzyme inhibition.
Molecular Targets: Targets cysteine residues in enzymes, affecting their activity.
2-Chloroacetic acid:
Comparison with Similar Compounds
Benzyl isothiocyanate: Similar to benzyl carbamimidothioate but lacks the carbamimidothioate group.
Glycolic acid: Similar to 2-chloroacetic acid but lacks the chloro group.
Uniqueness:
Properties
CAS No. |
60834-57-3 |
|---|---|
Molecular Formula |
C10H13ClN2O2S |
Molecular Weight |
260.74 g/mol |
IUPAC Name |
benzyl carbamimidothioate;2-chloroacetic acid |
InChI |
InChI=1S/C8H10N2S.C2H3ClO2/c9-8(10)11-6-7-4-2-1-3-5-7;3-1-2(4)5/h1-5H,6H2,(H3,9,10);1H2,(H,4,5) |
InChI Key |
PKZUYNQGJSTELS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=N)N.C(C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-2H-1,3-benzodioxole](/img/structure/B14611590.png)
